Cas no 1807010-54-3 (Methyl 2-chloro-3-cyano-5-iodobenzoate)

Methyl 2-chloro-3-cyano-5-iodobenzoate is a versatile benzoate ester derivative featuring multiple functional groups, including chloro, cyano, and iodo substituents. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of reactive sites enables selective transformations, such as cross-coupling reactions, nucleophilic substitutions, or further functionalization. Its ester group enhances solubility in organic solvents, facilitating handling in synthetic workflows. The electron-withdrawing cyano and chloro groups influence reactivity, while the iodo substituent offers opportunities for metal-catalyzed reactions. This compound is typically handled under controlled conditions due to its halogenated and nitrile-containing structure.
Methyl 2-chloro-3-cyano-5-iodobenzoate structure
1807010-54-3 structure
Product Name:Methyl 2-chloro-3-cyano-5-iodobenzoate
CAS No:1807010-54-3
MF:C9H5ClINO2
MW:321.498973608017
CID:4953980
Update Time:2025-10-30

Methyl 2-chloro-3-cyano-5-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-chloro-3-cyano-5-iodobenzoate
    • Inchi: 1S/C9H5ClINO2/c1-14-9(13)7-3-6(11)2-5(4-12)8(7)10/h2-3H,1H3
    • InChI Key: CKVUUMWCWWAXQR-UHFFFAOYSA-N
    • SMILES: IC1C=C(C#N)C(=C(C(=O)OC)C=1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 275
  • XLogP3: 2.8
  • Topological Polar Surface Area: 50.1

Methyl 2-chloro-3-cyano-5-iodobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015010085-250mg
Methyl 2-chloro-3-cyano-5-iodobenzoate
1807010-54-3 97%
250mg
489.60 USD 2021-06-21
Alichem
A015010085-500mg
Methyl 2-chloro-3-cyano-5-iodobenzoate
1807010-54-3 97%
500mg
831.30 USD 2021-06-21
Alichem
A015010085-1g
Methyl 2-chloro-3-cyano-5-iodobenzoate
1807010-54-3 97%
1g
1,460.20 USD 2021-06-21

Additional information on Methyl 2-chloro-3-cyano-5-iodobenzoate

Research Brief on Methyl 2-chloro-3-cyano-5-iodobenzoate (CAS: 1807010-54-3) in Chemical Biology and Pharmaceutical Applications

Methyl 2-chloro-3-cyano-5-iodobenzoate (CAS: 1807010-54-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This halogenated benzoate derivative serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have highlighted its role as a key building block in medicinal chemistry, owing to its unique reactivity profile conferred by the chloro, cyano, and iodo substituents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized Methyl 2-chloro-3-cyano-5-iodobenzoate as a starting material for the development of potent and selective BTK inhibitors through palladium-catalyzed cross-coupling reactions. The electron-withdrawing groups on the aromatic ring were found to significantly enhance the reactivity in Suzuki-Miyaura couplings, enabling efficient diversification of the molecular scaffold.

In pharmaceutical applications, this compound has shown particular promise in the synthesis of targeted cancer therapies. A recent patent application (WO2023056342) describes its use in preparing PARP inhibitors with improved blood-brain barrier penetration. The iodo substituent at the 5-position allows for straightforward functionalization through various metal-catalyzed reactions, while the ester group provides a convenient handle for further modifications.

From a chemical biology perspective, researchers have employed Methyl 2-chloro-3-cyano-5-iodobenzoate as a molecular probe to study protein-ligand interactions. Its unique substitution pattern creates distinct electronic and steric properties that make it valuable for structure-activity relationship studies. Recent work published in ACS Chemical Biology (2024) utilized this compound to develop fluorescent probes for monitoring kinase activity in live cells.

The compound's stability and reactivity have also made it valuable in continuous flow chemistry applications. A 2024 study in Organic Process Research & Development demonstrated its use in automated synthesis platforms, where it served as a key intermediate in the multistep synthesis of antiviral compounds. The authors noted that the electron-deficient nature of the aromatic ring facilitated high-yielding transformations under mild conditions.

Looking forward, Methyl 2-chloro-3-cyano-5-iodobenzoate continues to attract attention for its potential in fragment-based drug discovery. Its relatively small molecular weight (MW: 311.45 g/mol) combined with multiple points for diversification makes it an ideal candidate for building fragment libraries. Several pharmaceutical companies have included derivatives of this compound in their screening collections for new target identification.

In conclusion, recent research highlights Methyl 2-chloro-3-cyano-5-iodobenzoate as a valuable chemical tool with diverse applications in drug discovery and chemical biology. Its unique combination of substituents enables efficient synthetic transformations, while its structural features contribute to interesting biological activities. As synthetic methodologies continue to advance, we anticipate seeing expanded applications of this compound in the development of novel therapeutic agents and chemical probes.

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